molecular formula C19H30N4S2 B10771719 Isothiourea-1a

Isothiourea-1a

Cat. No.: B10771719
M. Wt: 378.6 g/mol
InChI Key: ZEZPDHKACVMMCD-UHFFFAOYSA-N
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Description

Isothiourea-1a is a synthetic organic compound belonging to the class of isothioureas. It is known for its unique catalytic properties and has been widely studied for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isothiourea-1a can be synthesized through the S-acylation of thiourea using a variety of acid chlorides. This reaction typically occurs in the presence of a solvent such as acetonitrile at elevated temperatures (around 50°C) for about an hour . The reaction is rapid and quantitative, avoiding the need for chromatographic purification. The resulting product is confirmed through single-crystal X-ray crystallographic analysis.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often incorporating continuous-flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Isothiourea-1a undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert this compound to thiourea derivatives.

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include acid chlorides, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

Major products formed from reactions involving this compound include sulfonyl chlorides, thiols, sulfides, disulfides, and guanidines. These products are valuable intermediates in the synthesis of various pharmaceuticals and organic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high enantioselectivity and versatility as a catalyst. Its ability to facilitate a wide range of reactions with high efficiency makes it a valuable compound in both academic research and industrial applications .

Properties

Molecular Formula

C19H30N4S2

Molecular Weight

378.6 g/mol

IUPAC Name

5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl N,N'-dicyclohexylcarbamimidothioate

InChI

InChI=1S/C19H30N4S2/c1-3-7-15(8-4-1)21-18(22-16-9-5-2-6-10-16)24-13-17-14-25-19-20-11-12-23(17)19/h14-16H,1-13H2,(H,21,22)

InChI Key

ZEZPDHKACVMMCD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=NC2CCCCC2)SCC3=CSC4=NCCN34

Origin of Product

United States

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